Benzododecinium Chloride

Description

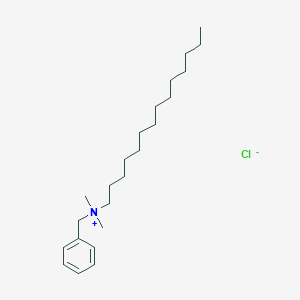

Structure

2D Structure

Properties

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIROUFYLSSYDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6028492, DTXSID2040787 | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

139-07-1, 68424-85-1 | |

| Record name | Benzyldodecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cequartyl A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzododecinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODODECINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzododecinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its potent antimicrobial and disinfectant properties have established it as a crucial ingredient in numerous formulations, including ophthalmic solutions, antiseptics, and biocidal agents.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of benzododecinium chloride, complete with detailed experimental protocols and visual representations to support research and development activities.

Chemical Identity and Structure

This compound is chemically identified as N-benzyl-N,N-dimethyldodecan-1-aminium chloride.[1] It is a specific homolog of benzalkonium chloride, characterized by a 12-carbon alkyl chain (dodecyl group).[2]

| Identifier | Value |

| IUPAC Name | benzyl-dodecyl-dimethylazanium chloride[1] |

| Synonyms | Benzyldimethyldodecylammonium chloride, Lauralkonium chloride |

| CAS Number | 139-07-1 |

| Chemical Formula | C₂₁H₃₈ClN[1] |

| Molecular Weight | 340.0 g/mol [1] |

| Canonical SMILES | CCCCCCCCCCCC--INVALID-LINK--(C)CC1=CC=CC=C1.[Cl-][1] |

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its functionality and application in various formulations. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to off-white powder or gelatinous lumps.[2][4] |

| Odor | Faint almond-like odor.[2] |

| Melting Point | Data not consistently available; quaternary ammonium salts may decompose before melting. |

| Boiling Point | Decomposes upon heating. |

| Density | Approximately 0.98 g/cm³ (for Benzalkonium Chloride).[2] |

| Solubility | Readily soluble in water, ethanol, and acetone.[2] |

| logP (Octanol-Water Partition Coefficient) | 7.4 (Computed for the parent ion Benzododecinium).[5] |

| Critical Micelle Concentration (CMC) | A study on dodecyldimethylbenzylammonium chloride reported a second CMC in the range of 0.082 to 0.104 mol kg⁻¹ in aqueous solution at 25°C.[6] Another study found the CMC of benzalkonium chloride in sodium hypochlorite (B82951) to be 0.008%.[7] |

| Stability | Stable under recommended storage conditions.[8] |

Antimicrobial Mechanism of Action

The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membranes.[9] Its cationic headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of essential cellular contents, ultimately resulting in cell death.[2][9]

Experimental Protocols

Determination of Solubility (Spectrophotometric Method)

This protocol outlines a method for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water)

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

0.45 µm syringe filters

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), previously determined by scanning the UV spectrum of a dilute solution. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Measurement: Dilute the filtered solution if necessary to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Stability Assessment (Stability-Indicating HPLC Method)

This protocol describes a general approach to assess the stability of this compound in a formulation under various stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

-

This compound formulation

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Oven, photostability chamber

Procedure:

-

Method Development: Develop and validate an HPLC method capable of separating the parent peak of this compound from any potential degradation products.[10]

-

Initial Analysis: Analyze the initial (time zero) concentration of this compound in the formulation.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose the formulation to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Store the formulation at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the formulation to light according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze them using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the initial sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Conclusion

This compound is a versatile quaternary ammonium compound with well-defined physicochemical properties that underpin its broad utility as an antimicrobial and surfactant. This guide has provided a detailed summary of its key characteristics, including its chemical identity, physical properties, and mechanism of action. The outlined experimental protocols for determining solubility and assessing stability offer a practical framework for researchers and formulation scientists. A thorough understanding of these fundamental properties is essential for the effective and safe application of this compound in pharmaceutical and other scientific fields.

References

- 1. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 3. ebi.ac.uk [ebi.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Benzododecinium | C21H38N+ | CID 8754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

The Core Antimicrobial Action of Benzododecinium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the catastrophic disruption of microbial cell membranes, leading to the loss of cellular integrity and subsequent leakage of cytoplasmic contents. This guide provides a comprehensive technical overview of the antimicrobial mechanism of benzododecinium chloride, summarizing key quantitative efficacy data, detailing relevant experimental protocols, and visualizing the core molecular interactions and cellular consequences.

Introduction

This compound, also known as benzalkonium chloride (BAC), is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. The C12 alkyl chain derivative is particularly noted for its strong antimicrobial properties.[1] As a cationic surfactant, its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, is central to its biological activity.[2] This document serves as a technical resource for understanding the multifaceted antimicrobial action of this widely utilized biocide.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is primarily attributed to its ability to compromise the structural and functional integrity of microbial cell membranes. This process can be dissected into several key stages:

-

Adsorption and Binding: The positively charged quaternary ammonium headgroup of this compound electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins in bacterial membranes.[2]

-

Membrane Disruption: Following initial binding, the hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2][3]

-

Leakage of Cellular Contents: The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential intracellular components, including ions (such as K+), nucleotides, metabolites, and enzymes.[1][2]

-

Enzyme Inhibition and Protein Denaturation: Beyond membrane disruption, this compound can also inactivate critical cellular enzymes and denature structural proteins, further contributing to its lethal effect.[1][2] The disruption of the delicate tertiary structures of enzymes involved in respiration and metabolic activities is a significant aspect of its mode of action.[1]

Diagram of the General Mechanism of Action

Caption: General mechanism of this compound's antimicrobial action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism and the length of its alkyl chain.

Antibacterial Activity

Gram-positive bacteria are generally more susceptible to this compound than Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria can present an additional barrier to the penetration of the biocide.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

| Bacterial Species | Gram Stain | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | Positive | 40 | 45 | [4] |

| Listeria monocytogenes | Positive | 30 | 35 | [4] |

| Bacillus cereus | Positive | 140 | 160 | [4] |

| Streptococcus agalactiae | Positive | 0.78 - 3.12 | 0.78 - 12.50 | [2] |

| Escherichia coli | Negative | 40 | 45 | [4] |

| Pseudomonas aeruginosa | Negative | >512 | - | [5] |

| Salmonella typhimurium | Negative | - | - | |

| Acinetobacter baumannii | Negative | 32 - 128 | - | [5] |

| Klebsiella pneumoniae | Negative | 32 | - | [5] |

Note: Values can vary depending on the specific strain and testing conditions.

Antifungal Activity

This compound is also effective against a range of fungi, including yeasts and molds.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungi

| Fungal Species | Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Yeast | - | - | [6] |

| Aspergillus niger | Mold | 0.03 - 0.15 | 0.075 - 0.45 | [7] |

| Aspergillus flavus | Mold | 0.03 - 0.15 | 0.075 - 0.45 | [7] |

| Penicillium spp. | Mold | - | - | [8] |

| Alternaria alternata | Mold | - | - | [8] |

Note: Values can vary significantly based on the specific isolate and testing methodology.

Virucidal Activity

This compound is particularly effective against enveloped viruses, where it disrupts the lipid envelope essential for viral infectivity. Its efficacy against non-enveloped viruses is more variable.[9][10]

Table 3: Virucidal Concentrations of this compound

| Virus | Type | Effective Concentration | Comments | Reference |

| Adenovirus (various types) | Non-enveloped | 0.1% | Virucidal for several types at this concentration. | [11][12] |

| Human Immunodeficiency Virus (HIV) | Enveloped | - | Generally susceptible. | [9] |

| Hepatitis C Virus | Enveloped | - | Generally susceptible. | [9] |

| Influenza A Virus | Enveloped | - | Generally susceptible. | [9] |

| Poliovirus | Non-enveloped | Ineffective alone | [9] |

Microbial Resistance Mechanisms

While highly effective, the extensive use of this compound has led to the emergence of microbial resistance. Key mechanisms include:

-

Efflux Pumps: Bacteria can actively transport the biocide out of the cell using multidrug efflux pumps, preventing it from reaching its target concentration.[13][14]

-

Alterations in Cell Envelope: Changes in the composition of the cell membrane or cell wall can reduce the binding and penetration of this compound.[15]

-

Biofilm Formation: Microorganisms encased in a biofilm matrix are often more tolerant to disinfectants due to limited penetration and altered physiological states.[16]

-

Gene Regulation: Exposure to sublethal concentrations can induce changes in gene expression, leading to adaptive resistance. This can involve the upregulation of stress response genes and alterations in metabolic pathways.[17][18]

Diagram of Bacterial Resistance Mechanisms

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

The following are outlines of standard methodologies used to evaluate the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Method:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated under optimal conditions for the test organism (e.g., 35-37°C for 18-24 hours for bacteria).

-

Interpretation: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Diagram of Broth Microdilution Workflow

Caption: Workflow for determining MIC by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

MIC Determination: First, the MIC is determined as described above.

-

Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto an appropriate agar (B569324) medium.

-

Incubation: The agar plates are incubated under optimal conditions to allow for the growth of any surviving microorganisms.

-

Interpretation: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Virucidal Activity Assessment (based on EN 14476)

This European standard specifies a quantitative suspension test for the evaluation of virucidal activity.

-

Preparation of Test Suspension: A suspension of the test virus is prepared in a solution containing interfering substances (e.g., bovine albumin) to simulate clean or dirty conditions.

-

Exposure: The test virus suspension is mixed with the this compound solution at various concentrations and for a specified contact time (e.g., 1 to 60 minutes) at a controlled temperature.

-

Neutralization: The action of the disinfectant is stopped by dilution in a suitable neutralizer.

-

Virus Titration: The remaining infectious virus is quantified using a suitable cell culture-based assay (e.g., TCID50 or plaque assay).

-

Interpretation: A log reduction in viral titer of ≥4 (a 99.99% reduction) is typically required to demonstrate virucidal activity.

Interaction with Nucleic Acids

The primary mode of action of this compound is membrane disruption. While it can induce changes in the expression of genes related to stress response and efflux pumps, there is limited direct evidence in the reviewed literature to suggest a primary mechanism involving direct binding to or degradation of microbial DNA or RNA. The downstream effects on cellular processes are largely a consequence of the initial membrane damage and subsequent leakage of cellular contents and enzyme inactivation.

Conclusion

This compound remains a highly effective antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes. Its broad spectrum of activity makes it a valuable tool in disinfection and preservation. However, the emergence of microbial resistance through mechanisms such as efflux pumps and altered cell envelopes necessitates its judicious use and continuous monitoring of its efficacy. A thorough understanding of its mode of action, as detailed in this guide, is crucial for the development of new antimicrobial strategies and the effective application of existing disinfectant protocols.

References

- 1. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. idosi.org [idosi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative analysis of virucidal efficiency of biocide agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. contecinc.com [contecinc.com]

- 11. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genomic and Transcriptomic Insights into How Bacteria Withstand High Concentrations of Benzalkonium Chloride Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Benzalkonium Chloride Adaptation Increases Expression of the Agr System, Biofilm Formation, and Virulence in Listeria monocytogenes [frontiersin.org]

- 17. Loss of Function in Escherichia coli Exposed to Environmentally Relevant Concentrations of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Benzododecinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Benzododecinium chloride, a quaternary ammonium (B1175870) compound with significant applications as an antiseptic and disinfectant. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to facilitate understanding and replication in a laboratory setting.

Introduction to this compound

This compound, also known as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds.[1] Its structure, featuring a positively charged nitrogen atom connected to a benzyl (B1604629) group, two methyl groups, and a long dodecyl chain, imparts amphiphilic properties that are crucial for its biological activity. This compound is effective against a broad spectrum of bacteria, fungi, and viruses, making it a widely used active ingredient in pharmaceutical formulations, such as eye drops, as well as in various disinfectant and antiseptic products.[1][2] The synthesis and purification of high-purity this compound are critical for ensuring its safety and efficacy in these applications.

Synthesis of this compound

The primary route for the synthesis of this compound is the Menshutkin reaction , a classic method for the alkylation of tertiary amines. This reaction involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion to form the quaternary ammonium salt.[3]

Reaction Scheme

The overall reaction is as follows:

N,N-dimethyldodecylamine reacts with benzyl chloride to yield this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized procedure based on established methods for the Menshutkin reaction.

Materials:

-

N,N-dimethyldodecylamine

-

Benzyl chloride

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in anhydrous acetonitrile (approximately 5-10 mL per gram of amine).

-

With continuous stirring, add benzyl chloride (1 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add diethyl ether and stir vigorously to precipitate the solid this compound.

-

Collect the solid product by vacuum filtration and wash it with two portions of cold diethyl ether to remove unreacted starting materials.

-

Dry the crude product under vacuum to obtain the unpurified this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and by-products, yielding a product of pharmaceutical-grade purity. Recrystallization is the most common and effective method for this purpose.[4][5]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Acetonitrile

-

Beaker or Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Transfer the crude this compound to a beaker or Erlenmeyer flask.

-

Add a minimal amount of a 1:1 mixture of acetone and acetonitrile to the crude product.

-

Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid excessive boiling.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will begin to form.[6] To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold acetone/acetonitrile solvent mixture to remove any remaining impurities.

-

Dry the purified crystals under vacuum to a constant weight. A purity of over 99% can be achieved with this method.[4]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Method of Analysis |

| Synthesis | ||

| Typical Yield (Crude) | 80-90% | Gravimetric |

| Purification | ||

| Purity Before Recrystallization | Varies (dependent on reaction completion) | HPLC |

| Purity After Recrystallization | >99% | HPLC[4] |

| Recovery from Recrystallization | 70-85% | Gravimetric |

| Analytical Data | ||

| Melting Point | 91-93 °C (for a similar C14 analogue)[3] | Melting Point Apparatus |

| HPLC Detection Wavelength | 214 nm or 262 nm | UV-Vis Detector[7][8] |

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

This diagram outlines the purification of this compound via recrystallization.

Caption: Purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of this compound and quantifying its various homologues.

HPLC Method Parameters

A typical reversed-phase HPLC method for the analysis of this compound would involve the following:

-

Column: C18 column (e.g., ACE Excel 2 C18-AR, 50 mm × 2.1 mm, 2.0 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium phosphate (B84403) or ammonium acetate) and an organic solvent (e.g., methanol/acetonitrile mixture).[7][9]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

This method allows for the separation and quantification of the main C12 component (this compound) from other alkyl homologues (e.g., C14, C16) and any impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

References

- 1. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ebi.ac.uk [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 8. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]

- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 10. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Benzododecinium Chloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) cationic surfactant, exhibits a compelling range of properties that make it a subject of intense interest in biological and pharmaceutical research. Its amphipathic nature drives the formation of micelles in aqueous solutions, a characteristic central to its function. In biological systems, benzododecinium chloride primarily interacts with cell membranes, leading to disruption of membrane integrity and subsequent cellular dysfunction. This activity underlies its potent antimicrobial effects and is also a key consideration in its application in drug delivery systems. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, its interactions with biological systems, and the experimental methodologies used to characterize these properties.

Core Surfactant Properties

The surfactant properties of this compound are dictated by its molecular structure, which features a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail. This dual nature allows it to reduce the surface tension of water and self-assemble into micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. The CMC is a critical factor in many applications, as it often represents the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.008% | In 2.4% Sodium Hypochlorite Solution | [1] |

| Critical Micelle Concentration (CMC) | 0.0028 mol/L | In NaCl-free aqueous solution (for Benzethonium chloride, a similar compound) | [2] |

Surface Tension Reduction

This compound significantly reduces the surface tension of aqueous solutions. This property is crucial for its function as a wetting agent and emulsifier. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

| Concentration | Surface Tension (mN/m) | Conditions | Reference |

| Varies | Decreases with increasing concentration until CMC | Aqueous solution | [3] |

| At CMC | Reduction of 53.4% in surface energy | In 2.4% Sodium Hypochlorite Solution | [1] |

Interactions with Biological Systems

The cationic and lipophilic nature of this compound governs its interactions with biological systems, primarily targeting the negatively charged components of cell membranes.

Disruption of Cell Membrane Integrity

The primary mechanism of action of this compound against microorganisms and its cytotoxic effects on mammalian cells is the disruption of the cell membrane. The positively charged head group interacts with the negatively charged phospholipids (B1166683) and proteins in the cell membrane, while the hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4]

| Effect | Concentration | Cell Type | Quantitative Data | Reference |

| Increased Membrane Permeability | >4 µg/mL (30 min exposure) | Human Lung Epithelial (H358) cells | Significant increase in LDH leakage | [5] |

| IC50 (Cytotoxicity) | 7.1 µg/mL (30 min) | Human Lung Epithelial (H358) cells | 50% inhibition of cell viability | [5] |

| IC50 (Cytotoxicity) | 1.5 µg/mL (24 h) | Human Lung Epithelial (H358) cells | 50% inhibition of cell viability | [5] |

Induction of Apoptosis

Beyond immediate membrane disruption at higher concentrations, this compound can induce programmed cell death, or apoptosis, at lower concentrations. This process is often mediated through the intrinsic (mitochondrial) pathway.

This compound has been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial function is a key initiating event in the apoptotic cascade.[5][6][7]

| Effect | Concentration | Cell Type | Quantitative Data | Reference |

| Inhibition of Mitochondrial ATP synthesis (IC50) | 5.3 µM | Human Corneal Epithelial Cells | 50% inhibition | [7] |

| Inhibition of Mitochondrial O2 consumption (IC50) | 10.9 µM | Human Corneal Epithelial Cells | 50% inhibition | [7] |

| Inhibition of Mitochondrial O2 consumption (IC50) | 3.8 µM | Human Corneal Epithelial Cells | 50% inhibition | [8] |

The disruption of mitochondrial function by this compound leads to the activation of a cascade of signaling events culminating in apoptosis. This includes changes in the expression of pro- and anti-apoptotic proteins and the activation of executioner caspases.

Inflammatory Response

This compound can trigger an inflammatory response in various cell types, characterized by the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the surfactant and biological properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Du Noüy Ring Method)

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Instrumentation: Use a tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is thoroughly cleaned with a solvent (e.g., ethanol) and then flamed to remove any organic residues.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Pour a sample of the this compound solution into a clean vessel.

-

Immerse the Du Noüy ring into the solution.

-

Slowly raise the ring through the liquid-air interface.

-

Record the force required to pull the ring from the surface. This force is proportional to the surface tension.

-

Repeat the measurement for each dilution, ensuring the ring is cleaned between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting graph will show a decrease in surface tension with increasing concentration, followed by a plateau.

-

The CMC is the concentration at which the break in the curve occurs. This can be determined by the intersection of the two linear portions of the plot.[4][9][10][11][12]

-

Assessment of Cell Membrane Integrity by Lactate (B86563) Dehydrogenase (LDH) Assay

Protocol:

-

Cell Culture: Plate mammalian cells (e.g., human lung epithelial cells) in a 96-well plate and culture until they reach approximately 80-90% confluency.

-

Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the surfactant. Include a negative control (medium only) and a positive control (a lysis buffer or high concentration of a known cytotoxic agent to induce maximum LDH release).

-

Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes, 24 hours).

-

Sample Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well.

-

LDH Measurement:

-

Use a commercial LDH cytotoxicity assay kit.

-

In a separate 96-well plate, add a specific volume of the collected supernatant to each well.

-

Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well.

-

Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Add the stop solution provided in the kit to each well.

-

-

Data Analysis:

-

Measure the absorbance of each well at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release for each treatment group using the following formula: % LDH Release = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[1][13][14][15][16][17][18][19]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Protocol:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy). Treat the cells with various concentrations of this compound for the desired time. Include a negative control (vehicle only) and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

-

JC-1 Staining:

-

Prepare a JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing: Remove the staining solution and wash the cells with the provided assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

-

Plate Reader: Measure the fluorescence intensity at both the red and green emission wavelengths using a fluorescence plate reader.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[6][9][20][21][22][23][24][25][26]

Determination of Caspase-3 Activity

Protocol:

-

Cell Lysis: After treating cells with this compound, harvest the cells and lyse them using a specific lysis buffer to release the intracellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for the assay.

-

Caspase-3 Assay:

-

Use a fluorometric or colorimetric caspase-3 assay kit.

-

In a 96-well plate, add a specific amount of protein lysate to each well.

-

Add the caspase-3 substrate (e.g., DEVD-AFC for fluorometric or DEVD-pNA for colorimetric) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Fluorometric: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

-

-

Data Analysis: The measured fluorescence or absorbance is directly proportional to the caspase-3 activity. Calculate the fold-change in caspase-3 activity in the treated samples compared to the untreated control.[7][10][11][12][27][28][29][30]

Analysis of Micelle Size by Dynamic Light Scattering (DLS)

Protocol:

-

Sample Preparation: Prepare solutions of this compound at concentrations above its CMC in a suitable filtered solvent (e.g., deionized water). Ensure the solutions are free of dust and other particulates by filtering them through a small-pore-size filter (e.g., 0.22 µm).

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector.

-

Measurement:

-

Transfer the filtered sample into a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.

-

-

Data Analysis:

-

The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) distribution of the micelles from the measured diffusion coefficient.

-

The results are typically presented as a size distribution histogram or curve, showing the intensity, volume, or number distribution of micelle sizes.[13][18][29][31][32][33][34]

-

Conclusion

This compound is a versatile cationic surfactant with significant implications for biological systems. Its ability to disrupt cell membranes forms the basis of its antimicrobial activity and also presents challenges in terms of cytotoxicity that must be carefully considered in drug development. The induction of apoptosis and inflammatory responses at lower concentrations highlights the complex interactions of this molecule with cellular machinery. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the properties of this compound for various scientific and therapeutic applications. A thorough understanding of its surfactant properties and biological interactions is paramount for its safe and effective use.

References

- 1. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. takarabio.com [takarabio.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. protocols.io [protocols.io]

- 17. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. muser-my.com [muser-my.com]

- 19. benchchem.com [benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. chem-agilent.com [chem-agilent.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. 101.200.202.226 [101.200.202.226]

- 24. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cosmobio.co.jp [cosmobio.co.jp]

- 27. benchchem.com [benchchem.com]

- 28. content.abcam.com [content.abcam.com]

- 29. wyatt.com [wyatt.com]

- 30. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tiarisbiosciences.com [tiarisbiosciences.com]

- 32. d-nb.info [d-nb.info]

- 33. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 34. researchgate.net [researchgate.net]

The Art of Disruption: A Technical Guide to the Structure-Activity Relationship of Benzododecinium Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride (BDC), a quaternary ammonium (B1175870) compound (QAC), is a widely utilized antiseptic and disinfectant. Its efficacy stems from its ability to disrupt microbial cell membranes, leading to cell death. The molecular architecture of BDC, characterized by a positively charged nitrogen atom connected to a benzyl (B1604629) group, two methyl groups, and a dodecyl chain, offers a versatile scaffold for chemical modification. Understanding the intricate relationship between the structure of BDC derivatives and their biological activity is paramount for the rational design of novel antimicrobial agents with enhanced potency, selectivity, and reduced toxicity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of BDC derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Mechanism of Action

The fundamental mechanism of action of this compound and its derivatives is the disruption of microbial cell membranes.[1] The cationic headgroup is attracted to the negatively charged components of the microbial cell surface, facilitating the insertion of the hydrophobic alkyl chain into the lipid bilayer. This intercalation disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of BDC derivatives is profoundly influenced by modifications to three key structural features: the alkyl chain, the aromatic ring, and the quaternary ammonium headgroup.

The Alkyl Chain: The Key to Membrane Penetration

The length of the n-alkyl chain is a critical determinant of antimicrobial activity. A parabolic relationship exists between the chain length and the minimum inhibitory concentration (MIC), with optimal activity generally observed for derivatives with 12 to 14 carbon atoms.[2] Shorter chains may not effectively penetrate the lipid bilayer, while longer chains can exhibit reduced solubility and may fold upon themselves, hindering membrane insertion.

Table 1: Influence of Alkyl Chain Length on the Antimicrobial Activity (MIC in µg/mL) of Benzalkonium Chloride Derivatives

| Compound (Alkyl Chain) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| C8 | >500 | >500 | >500 |

| C10 | 15.6 | 62.5 | 125 |

| C12 | 3.9 | 15.6 | 31.2 |

| C14 | 2.0 | 7.8 | 15.6 |

| C16 | 3.9 | 15.6 | 31.2 |

| C18 | >500 | >500 | >500 |

Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

The Aromatic Ring: Modulating Specificity and Potency

Modifications to the benzyl group can influence the compound's interaction with the microbial cell surface and its overall physicochemical properties. The introduction of substituents on the aromatic ring can alter the electronic and steric characteristics of the molecule, potentially leading to enhanced activity or a broader antimicrobial spectrum. For instance, replacing the phenyl ring with a pyridine (B92270) ring has been explored to create novel BDC analogues.[2][3][4]

Table 2: Antimicrobial Activity (MIC in mM) of Benzalkonium Chloride and a Pyridyl Analogue

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger |

| Benzalkonium Chloride (C16) | 0.02 | 0.08 | 0.25 | 0.04 | 0.16 |

| N,N-dimethyl-N-(4-methylpyridyl)-N-hexadecylammonium chloride | 0.02 | 0.08 | 0.12 | 0.1 | 0.2 |

The Quaternary Ammonium Headgroup: The Anchor of Activity

The permanently positively charged quaternary ammonium group is essential for the initial electrostatic interaction with the negatively charged microbial cell membrane. While modifications to the methyl groups are less common, the nature of the counter-ion (e.g., chloride, bromide) generally has a minor impact on the antimicrobial activity.

Experimental Protocols

Synthesis of n-Alkyldimethylbenzylammonium Chlorides

A general method for the synthesis of n-alkyldimethylbenzylammonium chlorides involves the quaternization of the corresponding n-alkyldimethylamine with benzyl chloride.[5][6][7][8]

Caption: General workflow for the synthesis of BDC derivatives.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the n-alkyldimethylamine in a suitable solvent (e.g., acetonitrile).

-

Add an equimolar amount of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/ether).

-

Dry the purified product under vacuum to obtain the final n-alkyldimethylbenzylammonium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

-

Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution of the test compound across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

-

Reading the Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of BDC derivatives against mammalian cells is crucial for evaluating their safety profile. Commonly used assays include the MTT, LDH, and Trypan Blue exclusion assays.[1][12][13][14][15]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the BDC derivative for a specified exposure time.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

c) Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

Detailed Protocol:

-

Cell Seeding and Treatment: Grow and treat cells in a suitable culture vessel.

-

Cell Harvesting: After treatment, detach the cells using an appropriate method (e.g., trypsinization).

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Data Analysis: Calculate the percentage of cell viability.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined paradigm in medicinal chemistry. The antimicrobial efficacy is primarily dictated by the length of the alkyl chain, with C12-C14 homologues demonstrating optimal activity. Modifications to the benzyl ring and the quaternary ammonium headgroup offer further avenues for fine-tuning the biological properties of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents based on the BDC scaffold. A thorough understanding of the SAR principles, coupled with robust experimental validation, will continue to drive the innovation of more effective and safer antimicrobial solutions.

References

- 1. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

- 6. CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. RU2200152C1 - Method for production of alkyldimethyl(benzyl)ammonium chlorides - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. benchchem.com [benchchem.com]

- 13. Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzododecinium Chloride (CAS 8001-54-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental considerations for Benzododecinium chloride (CAS 8001-54-5), a widely utilized quaternary ammonium (B1175870) compound.

Chemical and Physical Properties

This compound, also commonly known as Benzalkonium chloride (BAC), is a cationic surfactant with broad-spectrum antimicrobial properties.[1][2] It is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides where the alkyl group has various even-numbered chain lengths.[1] The dodecyl (C12) derivative is a major component, and its properties are often cited as representative of the mixture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 8001-54-5 | [1][3] |

| Alternate CAS Numbers | 139-07-1 (for C12) | [4] |

| Molecular Formula | Variable (mixture); C21H38ClN (for C12) | [1][5] |

| Molecular Weight | Variable (mixture); 340.0 g/mol (for C12) | [5] |

| Appearance | White or yellow powder; gelatinous lumps; colorless to pale yellow solutions | [1] |

| Solubility | Very soluble in water, ethanol, and acetone | [1] |

| Density | Approximately 0.98 g/cm³ | [1][3] |

| Boiling Point | >100°C / 760 mmHg | [3] |

| Melting Point | 40 °C | [6] |

| Flash Point | 250 °C (482 °F; 523 K) (if solvent based) | [1] |

| UV Absorption Maximum (λmax) | 262 nm (no measurable absorption above 310 nm) | [7] |

Mechanism of Action

The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membranes.[1][2] As a cationic surfactant, the positively charged quaternary ammonium headgroup interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This is followed by the insertion of the long hydrophobic alkyl chain into the lipid bilayer. This process disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[1]

Caption: Mechanism of this compound Action on Bacterial Cell Membranes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

-

This compound stock solution (e.g., 1% w/v in sterile deionized water)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no drug), and the twelfth as a sterility control (no inoculum).

-

Inoculate all wells except the sterility control with 5 µL of the standardized microorganism suspension.

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC Determination by Broth Microdilution.

Applications in Research and Development

This compound is a versatile compound with numerous applications in scientific research and pharmaceutical development.

-

Disinfectant and Antiseptic: It is widely used as a disinfectant for surfaces and medical instruments, and as an antiseptic in skin cleansers and wound care products.[8][9]

-

Preservative: Its antimicrobial properties make it an effective preservative in a variety of pharmaceutical formulations, including eye drops, nasal sprays, and cosmetics, preventing microbial contamination and extending shelf life.[8][10]

-

Cationic Surfactant: In drug delivery research, its surfactant properties can be explored to enhance the solubility and permeability of poorly soluble drugs.[1]

-

Phase Transfer Agent: It can be used in organic synthesis as a phase transfer catalyst.[1]

Safety and Toxicity

While effective as an antimicrobial agent, this compound is not without safety concerns that must be considered in its handling and application.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P260: Do not breathe dust/fume/gas/mist/vapors/spray |

| H312: Harmful in contact with skin | P264: Wash skin thoroughly after handling |

| H314: Causes severe skin burns and eye damage | P270: Do not eat, drink or smoke when using this product |

| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Data compiled from multiple sources.[1][4][6][11][12]

Prolonged or high-concentration exposure can cause skin and eye irritation. In pharmaceutical formulations, particularly ophthalmic solutions, the concentration of this compound must be carefully controlled, as higher concentrations can be caustic to the corneal endothelium.[1]

Conclusion

This compound (CAS 8001-54-5) is a powerful and widely used cationic surfactant and antimicrobial agent. Its efficacy stems from its ability to disrupt microbial cell membranes. A thorough understanding of its chemical and physical properties, mechanism of action, and safety profile is essential for its effective and safe use in research, drug development, and various industrial applications. The experimental protocols provided herein offer a starting point for researchers working with this compound.

References

- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. cleartech.ca [cleartech.ca]

- 5. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cir-safety.org [cir-safety.org]

- 8. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 12. ammol.org [ammol.org]

The Antimicrobial Spectrum of Benzododecinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzododecinium chloride, the C12 alkyl chain derivative of the broader benzalkonium chloride (BAC) family, is a potent cationic surfactant and quaternary ammonium (B1175870) compound with a well-established history as a biocide. Its broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses has led to its widespread use in disinfectants, antiseptics, and preservatives. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Introduction

This compound (N-benzyl-N,N-dimethyldodecan-1-aminium chloride) is a key member of the quaternary ammonium compound (QAC) family of disinfectants. Its amphiphilic nature, possessing both a hydrophobic C12 alkyl chain and a hydrophilic cationic head, allows it to effectively interact with and disrupt microbial cell membranes. This guide focuses specifically on the antimicrobial properties of the C12 derivative, which is known for its high biocidal activity. Understanding the quantitative antimicrobial spectrum and the methodologies used to determine it is crucial for the effective formulation and application of this compound in research, pharmaceutical, and clinical settings.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes.[1][2] This process involves several key steps:

-

Adsorption and Electrostatic Interaction: The positively charged cationic head of the this compound molecule is attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.

-

Hydrophobic Interaction and Membrane Penetration: The hydrophobic C12 alkyl tail penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the integrity of the membrane, leading to the leakage of essential intracellular components like ions, metabolites, and nucleic acids.

-

Enzyme Inactivation: this compound can also inactivate critical membrane-bound enzymes, further disrupting cellular processes.

-

Cell Lysis and Death: The cumulative damage to the cell membrane ultimately leads to cell lysis and death.

This multi-targeted attack on the cell membrane makes the development of resistance more challenging for microorganisms compared to antibiotics with specific intracellular targets.

Caption: Mechanism of action of this compound against microbial cells.

Antimicrobial Spectrum: Quantitative Data

The efficacy of this compound varies depending on the target microorganism, the concentration of the active ingredient, and the presence of interfering substances. The following tables summarize the available quantitative data on its bactericidal, fungicidal, and virucidal activity. It is important to note that many studies use Benzalkonium chloride (BAC), which is a mixture of alkylbenzyldimethylammonium chlorides (C12, C14, C16). Where specified, data for the C12 derivative (this compound) is presented.

Antibacterial Activity

This compound is highly effective against a broad range of Gram-positive and Gram-negative bacteria. Gram-positive bacteria are generally more susceptible.[3]

| Bacterium | Test Method | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | Tube Dilution | 40 | 45 | [3] |

| Staphylococcus aureus (Parent Strain) | Tube Dilution | 10 | - | [4] |

| Listeria monocytogenes | Tube Dilution | 30 | 35 | [3] |

| Bacillus cereus | Tube Dilution | 140 | 160 | [3] |

| Streptococcus agalactiae (Clinical Isolates) | Broth Macrodilution | MIC90 = 3.12 | 0.78 - 12.50 | [5] |

| Escherichia coli | Tube Dilution | 40 | 45 | [3] |

| Escherichia coli (Parent Strain) | Tube Dilution | 5 | - | [4] |

| Salmonella typhimurium | Tube Dilution | 80 | 100 | [3] |

| Pseudomonas aeruginosa | Tube Dilution | 60 | 80 | [3] |

| Pseudomonas aeruginosa (Parent Strain) | Tube Dilution | 24 | - | [4] |

| Acinetobacter baumannii (Parent Strain) | Tube Dilution | 26.66 | - | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

This compound demonstrates significant activity against yeasts and molds, although higher concentrations may be required compared to its bactericidal effects.

| Fungus | Test Method | MIC (mg/L) | MFC (mg/L) | Reference |